![molecular formula C29H35ClN4O3 B4291310 N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline](/img/structure/B4291310.png)
N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline
Overview
Description
N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline, also known as AC-5216, is a novel compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in certain brain regions, which may contribute to its therapeutic effects. Additionally, N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has been shown to increase the expression of certain genes involved in neuroplasticity, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline. One area of interest is its potential as a treatment for anxiety, depression, and schizophrenia in humans. Additionally, further research is needed to fully understand its mechanism of action and its effects on various neurotransmitter systems. Finally, N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline may have potential applications in other areas of research, such as drug addiction and neurodegenerative diseases.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
properties
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClN4O3/c1-19(29-16-20-12-21(17-29)14-22(13-20)18-29)31-26-15-25(6-7-27(26)34(36)37)32-8-10-33(11-9-32)28(35)23-2-4-24(30)5-3-23/h2-7,15,19-22,31H,8-14,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDIJDFNYGSQHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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